molecular formula C9H12N4 B13054689 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B13054689
M. Wt: 176.22 g/mol
InChI Key: QZDKCJHAXTZZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave irradiation and eco-friendly reagents is particularly advantageous for industrial applications due to reduced reaction times and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4, H2/Pd-C

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

Uniqueness: 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

8-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C9H12N4/c1-6(2)7-4-3-5-13-8(7)11-9(10)12-13/h3-6H,1-2H3,(H2,10,12)

InChI Key

QZDKCJHAXTZZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CN2C1=NC(=N2)N

Origin of Product

United States

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